
Benzenamine, 2,2'-dithiobis[5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,2’-dithiobis[5-fluoro- is a chemical compound with the molecular formula C12H10F2N2S2 It is characterized by the presence of two fluorine atoms and a disulfide linkage between two benzenamine units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,2’-dithiobis[5-fluoro- typically involves the reaction of 5-fluorobenzenamine with sulfur-containing reagents. One common method is the oxidative coupling of 5-fluorobenzenamine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of Benzenamine, 2,2’-dithiobis[5-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2,2’-dithiobis[5-fluoro- undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding two molecules of 5-fluorobenzenamine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 5-fluorobenzenamine.
Substitution: Various substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2,2’-dithiobis[5-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,2’-dithiobis[5-fluoro- involves its interaction with molecular targets through its functional groups. The disulfide linkage can undergo redox reactions, influencing cellular redox states. The fluorine atoms can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 2,2’-dithiobis[4-fluoro-
- Benzenamine, 2,2’-dithiobis[3-fluoro-
- Benzenamine, 2,2’-dithiobis[5-chloro-
Uniqueness
Benzenamine, 2,2’-dithiobis[5-fluoro- is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different halogen substitutions.
Eigenschaften
CAS-Nummer |
224791-45-1 |
|---|---|
Molekularformel |
C12H10F2N2S2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-[(2-amino-4-fluorophenyl)disulfanyl]-5-fluoroaniline |
InChI |
InChI=1S/C12H10F2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2 |
InChI-Schlüssel |
RBZKEBXZCLZWRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N)SSC2=C(C=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


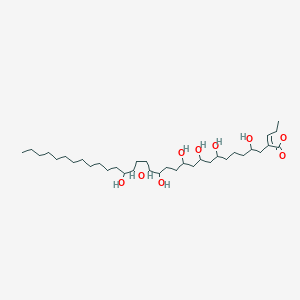
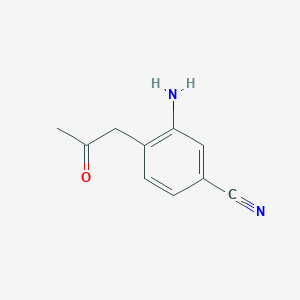
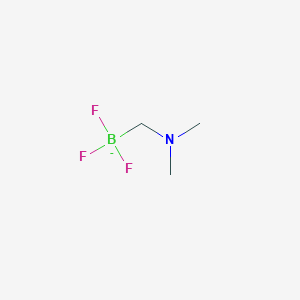
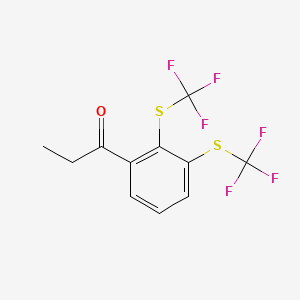

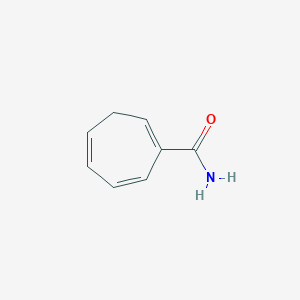

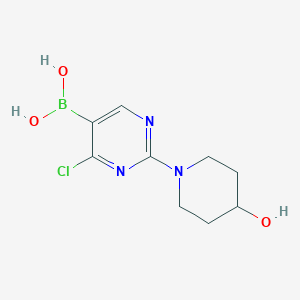

![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
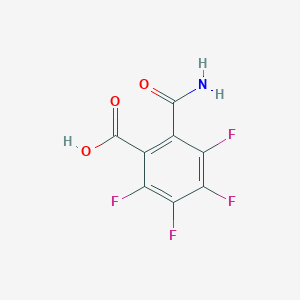
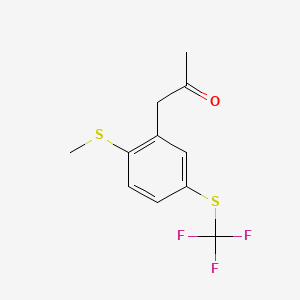
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

